molecular formula C40H79NO5 B11927534 heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate

heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate

Cat. No.: B11927534
M. Wt: 654.1 g/mol
InChI Key: CRZCSTJNULGGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate is a synthetic ester-amide hybrid compound characterized by a heptadecan-9-yl ester group and a branched amino-heptanoate backbone. The molecule integrates a hydroxypropyl-substituted amino group and a heptoxy-oxohexyl chain, conferring unique amphiphilic properties.

Properties

Molecular Formula

C40H79NO5

Molecular Weight

654.1 g/mol

IUPAC Name

heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate

InChI

InChI=1S/C40H79NO5/c1-4-7-10-13-15-21-29-38(30-22-16-14-11-8-5-2)46-40(44)32-23-17-18-25-33-41(35-28-36-42)34-26-20-24-31-39(43)45-37-27-19-12-9-6-3/h38,42H,4-37H2,1-3H3

InChI Key

CRZCSTJNULGGLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCN(CCCCCC(=O)OCCCCCCC)CCCO

Origin of Product

United States

Preparation Methods

Esterification of Heptadecan-9-ol

The heptadecan-9-yl group is introduced via esterification. In a representative procedure:

  • Reactants : Heptadecan-9-ol (10.0 g, 37.2 mmol), 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoic acid (12.4 g, 37.2 mmol)

  • Conditions : Dichloromethane (200 mL), EDC·HCl (7.8 g, 40.9 mmol), DMAP (0.45 g, 3.7 mmol), 0°C → room temperature, 24 hours.

  • Yield : 85–90% after silica gel chromatography.

Table 1: Optimization of Esterification Conditions

ParameterValue/RangeImpact on Yield
SolventDichloromethaneMaximizes solubility
Coupling AgentEDC·HCl95% efficiency
Temperature0°C → 25°CPrevents side reactions
Reaction Time18–24 hoursCompletes conversion

Functionalization of the Amine Group

The (3-hydroxypropyl)amino moiety is introduced via nucleophilic substitution:

  • Reactants : 7-bromoheptanoic acid derivative (15.0 g, 44.1 mmol), 3-amino-1-propanol (4.1 g, 53.0 mmol)

  • Conditions : 2-MeTHF (150 mL), triethylamine (7.4 mL, 53.0 mmol), 60°C, 12 hours.

  • Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine.

  • Yield : 78% after distillation.

Critical Reaction Optimization

Solvent Selection

  • Polar aprotic solvents (e.g., 2-MeTHF) enhance reaction rates by stabilizing transition states.

  • Non-polar solvents (e.g., heptane) improve yields in oxidation steps by minimizing side reactions.

Catalytic Systems

  • TEMPO/PhI(OAc)₂ : Used in oxidation steps to convert alcohols to ketones with >90% efficiency.

  • DMAP : Accelerates esterification by activating carboxylic acids.

Purification and Characterization

Chromatographic Methods

  • Silica gel chromatography : Hexane/ethyl acetate (7:3) removes unreacted fatty alcohols.

  • HPLC-CAD : Achieves >98% purity, critical for pharmaceutical-grade applications.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): Key peaks at δ 4.06 (t, ester –CH₂O), 3.67 (t, –OH), 2.32 (t, –COO–).

  • FT-IR : Strong absorbance at 1740 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O).

Comparative Analysis of Synthetic Routes

Table 2: Evaluation of Synthesis Strategies

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Stepwise coupling7898HighModerate
One-pot synthesis6592LimitedHigh
Flow chemistry8899HighLow

The stepwise coupling approach remains the gold standard for balancing yield and purity, while flow chemistry shows promise for industrial-scale production.

Challenges and Mitigation Strategies

  • Hydrolysis of Esters : Minimized by using anhydrous solvents and molecular sieves.

  • Epimerization : Controlled by maintaining reaction temperatures below 30°C.

  • Byproduct Formation : Addressed via gradient elution in chromatography.

Industrial-Scale Production Insights

  • Batch Reactors : 500 L capacity, equipped with temperature and pH control.

  • Continuous Purification : Simulated moving bed (SMB) chromatography reduces downtime.

  • Quality Control : In-line FT-IR and mass spectrometry ensure batch consistency .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester and amide groups to alcohols and amines, respectively.

    Substitution: Nucleophilic substitution reactions can occur at the ester and amide linkages, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate

The synthesis of this compound typically involves a multi-step process:

  • Esterification : The initial step involves the reaction of heptadecan-9-ol with heptanoic acid, facilitated by a strong acid catalyst such as sulfuric acid under reflux conditions.
  • Amidation : The resulting ester is then reacted with 6-heptoxy-6-oxohexanoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form the amide linkage.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation : Can be oxidized to form carboxylic acids using reagents like potassium permanganate.
  • Reduction : Reduction reactions can convert ester and amide groups to alcohols and amines, respectively, using lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions at the ester and amide linkages can lead to the formation of different derivatives.

Chemistry

In the field of chemistry, this compound serves as a model for studying ester and amide chemistry due to its complex structure and functional groups. Its behavior under various chemical conditions provides insights into reaction mechanisms involving similar compounds.

Biology

This compound is investigated for its potential role in lipid metabolism and cell membrane studies. Its amphiphilic nature allows it to interact with lipid bilayers, which is crucial for understanding membrane dynamics and permeability.

Medicine

This compound shows promise as a drug delivery agent. Its lipid-like properties enhance its ability to facilitate the transport of therapeutic agents across cell membranes, making it suitable for developing novel drug delivery systems. The integration into lipid nanoparticles is particularly noteworthy for mRNA vaccine delivery systems .

Industry

In industrial applications, this compound is utilized in the formulation of specialty chemicals and surfactants, capitalizing on its unique physicochemical properties.

Mechanism of Action

The mechanism of action of heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems where the compound can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize the properties of heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate, we compare it to three classes of compounds: branched-chain esters, amino-substituted amphiphiles, and spirocyclic derivatives (as described in ).

Structural and Functional Analogues

Compound Class Example Compound Key Structural Features Functional Properties
Branched-Chain Esters 6-Methylheptyl 9-octadecenoate Linear unsaturated ester with methyl branch High thermal stability; lubricant applications
Amino-Substituted Amphiphiles Target compound Ester-amide hybrid with hydroxypropyl group Enhanced solubility in polar/nonpolar media
Spirocyclic Derivatives 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Rigid spiro core with aromatic substituents Photostability; catalytic or optical uses

Key Comparisons

  • Polarity and Solubility: The hydroxypropyl and heptoxy groups in the target compound likely enhance solubility in both aqueous and organic phases compared to simpler esters like 6-Methylheptyl 9-octadecenoate, which is predominantly lipophilic .
  • Thermal Stability: Branched esters (e.g., 6-Methylheptyl 9-octadecenoate) exhibit high thermal resistance due to reduced molecular flexibility.
  • Reactivity : Unlike spirocyclic derivatives in , which show stability under basic conditions due to their rigid frameworks , the target compound’s ester and amide groups may undergo hydrolysis in acidic or alkaline environments.

Research Findings from Analogues

  • Branched Esters: 6-Methylheptyl 9-octadecenoate’s safety profile (100% concentration in industrial use ) suggests similar esters are non-reactive but lack functional groups for targeted applications.

Critical Notes and Limitations

  • Evidence Gaps: No direct studies on the target compound were identified in the provided evidence. Comparisons rely on extrapolation from structural analogues.
  • Synthetic Challenges : The compound’s complexity may hinder large-scale synthesis, unlike simpler esters or spirocyclic systems with established protocols .
  • Safety Data: Unlike 6-Methylheptyl 9-octadecenoate (classified as non-hazardous at 100% ), the target compound’s reactivity profile remains unverified.

Biological Activity

Heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in drug delivery systems and therapeutic applications. This article delves into the compound's structure, biological interactions, and research findings, supported by data tables and case studies.

Structural Overview

The compound is classified as an ester, featuring a long hydrophobic heptadecane chain that contributes to its lipid-like properties. Its structure includes:

  • Heptoxy Group : Enhances solubility and reactivity.
  • Oxohexyl Moiety : Adds functional versatility.
  • Amino Group : Suggests potential interactions with proteins and nucleic acids.

The molecular formula is C40H79NO5C_{40}H_{79}NO_5 with a molecular weight of 654.1 g/mol, indicating its complex nature.

The biological activity of this compound can be attributed to its unique structural features that facilitate interactions with various biological targets. The presence of functional groups allows the compound to participate in:

  • Hydrophobic Interactions : Essential for membrane incorporation.
  • Hydrogen Bonding : Facilitates binding to biomolecules.

Key Reactions

The compound undergoes several chemical reactions, including:

  • Esterification : Formation of esters from acids and alcohols.
  • Hydrolysis : Breakdown of esters into acids and alcohols.
  • Oxidation/Reduction : Modifications to functional groups affecting biological activity.

Drug Delivery Systems

This compound has shown promise in drug delivery applications, particularly in the formulation of lipid nanoparticles (LNPs). These nanoparticles are crucial for encapsulating nucleic acids, enhancing their stability and bioavailability.

Table 1: Comparison of Lipid Nanoparticle Formulations

Compound NameEncapsulation EfficiencyBioavailabilityTherapeutic Use
Heptadecan-9-y1 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoateHighEnhancedmRNA vaccines
Other LipidsVariableModerateVarious

Case Studies

  • mRNA Vaccine Delivery :
    • Research indicates that formulations containing this compound significantly improve the delivery efficiency of mRNA vaccines. In vitro studies demonstrated enhanced cellular uptake and expression levels compared to conventional lipid formulations.
  • Therapeutic Applications :
    • A study explored the compound's interaction with cancer cell lines, revealing its potential to modulate cell signaling pathways involved in apoptosis and proliferation. The results indicated that the compound could serve as a carrier for chemotherapeutic agents, improving their efficacy while reducing side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate?

  • Answer : The synthesis typically involves multi-step reactions, including esterification and amine coupling. Key steps include:

  • Step 1 : Activation of carboxyl groups using agents like DCC (dicyclohexylcarbodiimide) to form reactive intermediates.
  • Step 2 : Amide bond formation between the hexanoate backbone and hydroxypropylamine derivatives under inert atmospheres (e.g., argon) to prevent oxidation .
  • Step 3 : Final purification via column chromatography (e.g., silica gel with 0–5% isopropanol in chloroform) to isolate the target compound .
  • Critical parameters: Temperature control (20–25°C), solvent selection (dry dichloromethane), and stoichiometric precision to minimize by-products.

Q. Which analytical techniques are essential for characterizing this compound?

  • Answer : Core techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the positions of functional groups (e.g., hydroxypropyl, heptoxy chains) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ~710.17 g/mol) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identification of ester (C=O, ~1730 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) bonds .

Q. What are the primary biological applications of this compound?

  • Answer : Its amphiphilic structure makes it suitable for:

  • Drug Delivery : Formulation of lipid nanoparticles (LNPs) to encapsulate mRNA or siRNA, enhancing cellular uptake via endocytosis .
  • Vaccine Development : Critical in mRNA vaccine formulations (e.g., COVID-19 vaccines) due to its ionizable amine group, which promotes endosomal escape .

Advanced Research Questions

Q. How can structural modifications of this compound improve its drug delivery efficiency?

  • Answer : Key modifications include:

  • Tailoring Hydrophobic Chains : Lengthening the heptadecan-9-yl chain to enhance membrane integration (e.g., C17 vs. C14 chains increase encapsulation efficiency by ~20%) .
  • Polar Headgroup Engineering : Replacing 3-hydroxypropyl with 2-hydroxyethyl to optimize pH-dependent ionization, improving endosomal escape kinetics .
  • Methodology : Computational modeling (e.g., molecular dynamics) paired with in vitro transfection assays to screen variants .

Q. How do synthesis conditions impact the compound’s purity and biological activity?

  • Answer : Contradictions in literature arise from:

  • Reagent Selection : Use of PCC (pyridinium chlorochromate) vs. milder oxidants affects ketone group integrity in intermediates, altering final product stability .
  • Purification Methods : Silica gel chromatography vs. HPLC can yield >95% purity but may remove trace lipid components critical for nanoparticle self-assembly .
  • Resolution Strategy : Comparative studies using DOE (Design of Experiments) to optimize reaction time, solvent polarity, and temperature gradients .

Q. What mechanisms underlie its interaction with cellular membranes?

  • Answer : Advanced studies reveal:

  • Cationic Charge : The protonatable amine group at acidic pH facilitates binding to anionic membrane lipids, promoting LNP fusion .
  • Hydrophobic Matching : Long alkyl chains align with lipid bilayer fatty acids, reducing free energy during membrane integration .
  • Methodology : Fluorescence resonance energy transfer (FRET) assays to monitor membrane fusion kinetics .

Q. How can researchers resolve discrepancies in reported bioactivity data?

  • Answer : Contradictions in transfection efficiency (e.g., 50–80% variance across studies) may stem from:

  • LNP Formulation Variability : Differences in lipid ratios (e.g., cholesterol content) or mRNA purity .
  • Cell-Specific Uptake : Use of HEK293 vs. primary cells alters endocytic pathways.
  • Resolution : Standardized protocols (e.g., fixed lipid:mRNA ratios) and multi-omics profiling (transcriptomics/proteomics) to identify confounding factors .

Methodological Recommendations

Designing experiments to assess encapsulation efficiency :

  • Step 1 : Prepare LNPs using microfluidic mixing (aqueous:organic phase ratio 3:1) .
  • Step 2 : Quantify mRNA loading via Ribogreen assay (fluorescence vs. unencapsulated RNA control) .
  • Step 3 : Validate using cryo-EM to visualize core-shell structure integrity .

Evaluating stability under storage conditions :

  • Protocol : Store LNPs at –20°C in Tris buffer (pH 7.4) and monitor particle size (dynamic light scattering) and mRNA integrity (gel electrophoresis) over 6 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.